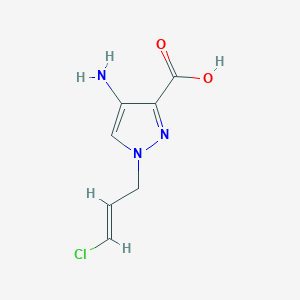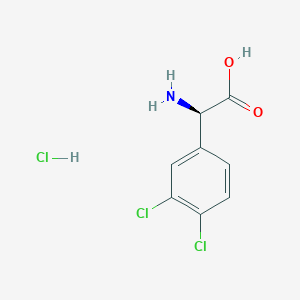
(R)-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid typically involves the reaction of 7-amino-4-methylcoumarin with specific organic halides . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic halides, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted coumarin derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. Research has indicated that it may inhibit specific molecular pathways involved in inflammation and cancer progression, offering potential therapeutic benefits .
Industry
In industry, ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid can be used in the development of new materials with unique properties. Its fluorescent characteristics make it suitable for applications in imaging and sensor technologies .
Mecanismo De Acción
The mechanism of action of ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exerting its antimicrobial effects . In anti-inflammatory and anticancer applications, the compound may modulate signaling pathways involved in cell proliferation and inflammation, such as the NF-κB pathway .
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-4-methylcoumarin: A precursor in the synthesis of ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid, known for its antimicrobial properties.
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: Another coumarin derivative with anti-inflammatory activity.
2-(4-Methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid: Used in the synthesis of fluorescent pigments and materials.
Uniqueness
What sets ®-5-Amino-2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanoic acid apart is its combination of amino and coumarin functionalities, which confer a unique set of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
Propiedades
Fórmula molecular |
C15H16N2O5 |
|---|---|
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
(2R)-5-amino-2-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-11(15(20)21)4-5-13(16)18/h2-3,6-7,11,17H,4-5H2,1H3,(H2,16,18)(H,20,21)/t11-/m1/s1 |
Clave InChI |
VGAZEIKWWKJEAG-LLVKDONJSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@H](CCC(=O)N)C(=O)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


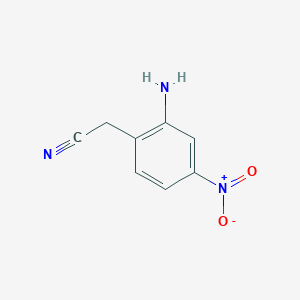


![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
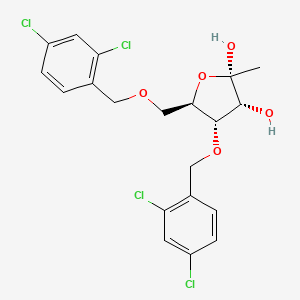
![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
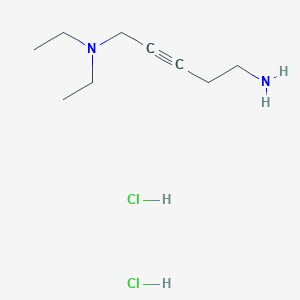
![Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)

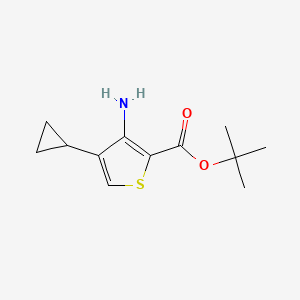
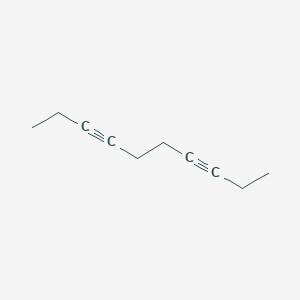
![3-[(3-Methylcyclohexyl)oxy]azetidine](/img/structure/B13091069.png)
